2,2-Dimethylcyclobutan-1-ol 2,2-Dimethylcyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 35301-44-1
VCID: VC3015006
InChI: InChI=1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3
SMILES: CC1(CCC1O)C
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol

2,2-Dimethylcyclobutan-1-ol

CAS No.: 35301-44-1

Cat. No.: VC3015006

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethylcyclobutan-1-ol - 35301-44-1

Specification

CAS No. 35301-44-1
Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
IUPAC Name 2,2-dimethylcyclobutan-1-ol
Standard InChI InChI=1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3
Standard InChI Key XHCDLTIWJSWMHC-UHFFFAOYSA-N
SMILES CC1(CCC1O)C
Canonical SMILES CC1(CCC1O)C

Introduction

Chemical Structure and Identification

2,2-Dimethylcyclobutan-1-ol consists of a cyclobutane ring skeleton with two methyl substituents attached to the second carbon atom and a hydroxyl group at the first position. This arrangement creates a distinct three-dimensional structure with specific stereochemical properties.

Basic Identification Parameters

ParameterValue
CAS Number35301-44-1
Molecular FormulaC₆H₁₂O
Molecular Weight100.159 g/mol
IUPAC Name2,2-dimethylcyclobutan-1-ol
Exact Mass100.088814
EC Number873-331-9

The compound's structure features significant ring strain due to the four-membered cyclobutane ring, which contributes to its reactivity and potential utility in various chemical transformations. The presence of the hydroxyl group provides a reactive site for further functionalization, while the gem-dimethyl group at the 2-position introduces steric effects that influence the compound's conformational behavior and reactivity patterns .

Physical Properties

2,2-Dimethylcyclobutan-1-ol exhibits physical properties that are characteristic of small cyclic alcohols, with some unique features resulting from its cyclobutane ring structure and substituent pattern.

Key Physical Properties

PropertyValue
Physical StateLiquid at room temperature
Density0.9±0.1 g/cm³
Boiling Point125.2±8.0 °C at 760 mmHg
Flash Point41.2±10.9 °C
LogP1.25
Vapor Pressure5.7±0.5 mmHg at 25°C
Index of Refraction1.464

The compound's relatively low boiling point compared to similarly sized acyclic alcohols can be attributed to the ring strain present in the cyclobutane structure. Its moderate lipophilicity (LogP of 1.25) indicates a balance between hydrophilic and hydrophobic properties, which can be advantageous for certain applications in medicinal chemistry and materials science .

Synthesis Methods

Several synthetic approaches can be employed to prepare 2,2-dimethylcyclobutan-1-ol, utilizing various starting materials and reaction conditions. These methods typically exploit cycloaddition reactions or transformations of pre-formed cyclobutane derivatives.

[2+2] Cycloaddition Approach

One common approach to synthesizing cyclobutanol derivatives involves [2+2] cycloaddition reactions. For the synthesis of 2,2-dimethylcyclobutan-1-ol specifically, this might involve:

  • Photochemical [2+2] cycloaddition between appropriate alkenes with dimethyl substitution

  • Subsequent functionalization to introduce the hydroxyl group at the desired position

The cycloaddition approach offers the advantage of creating the four-membered ring and establishing the dimethyl substitution pattern in a single step, although additional transformations may be required to obtain the target alcohol .

Reduction of 2,2-Dimethylcyclobutan-1-one

Another viable synthetic route involves the reduction of 2,2-dimethylcyclobutan-1-one:

  • Preparation of 2,2-dimethylcyclobutan-1-one via appropriate methods

  • Reduction using suitable reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation

This approach can be particularly effective when the corresponding ketone is readily available or can be easily synthesized. The reduction typically proceeds with good yield and stereoselectivity, depending on the reducing agent and reaction conditions employed .

Chemical Reactivity

The chemical behavior of 2,2-dimethylcyclobutan-1-ol is influenced by both the hydroxyl group functionality and the structural features of the cyclobutane ring system.

Reactions of the Hydroxyl Group

As a secondary alcohol, 2,2-dimethylcyclobutan-1-ol can undergo typical reactions associated with the hydroxyl functional group:

  • Oxidation to the corresponding ketone (2,2-dimethylcyclobutan-1-one)

  • Esterification with carboxylic acids or acid derivatives

  • Etherification via Williamson ether synthesis or related methods

  • Dehydration to form alkenes with rearrangement potential

The presence of the gem-dimethyl group adjacent to the hydroxyl-bearing carbon can influence these reactions through steric effects and potential participation in rearrangement processes .

Ring-Opening Reactions

The cyclobutane ring in 2,2-dimethylcyclobutan-1-ol contains significant ring strain, making it susceptible to ring-opening reactions under appropriate conditions:

  • Acid-catalyzed ring opening with potential rearrangement

  • Reductive cleavage to form acyclic derivatives

  • Oxidative ring opening with appropriately positioned functional groups

These ring-opening processes can provide access to various functionalized acyclic compounds, making 2,2-dimethylcyclobutan-1-ol a valuable synthetic intermediate .

Applications in Organic Synthesis

2,2-Dimethylcyclobutan-1-ol serves as a useful building block in organic synthesis, particularly for the preparation of compounds with defined stereochemistry and specific substitution patterns.

Synthetic Intermediate

The compound finds application as a synthetic intermediate in the preparation of various target molecules, including:

  • Functionalized cyclobutane derivatives

  • Precursors for ring-expanded or ring-contracted systems

  • Building blocks for natural product synthesis

  • Components in the construction of complex molecular architectures

The defined stereochemistry and substitution pattern of 2,2-dimethylcyclobutan-1-ol can be leveraged to control the stereochemical outcome of subsequent transformations .

Fragment-Based Drug Discovery

Recent trends in medicinal chemistry have emphasized the importance of three-dimensional scaffolds in drug discovery. Cyclobutanol derivatives, including 2,2-dimethylcyclobutan-1-ol, represent promising scaffolds for fragment-based drug discovery approaches:

  • The cyclobutane ring provides structural rigidity with defined spatial orientation

  • The hydroxyl group offers a point for derivatization and hydrogen bonding

  • The dimethyl substitution pattern introduces steric bulk that can influence binding interactions

Research in this area has highlighted the potential of cyclobutane-containing fragments to access unique chemical space and interact with biological targets in ways that more common planar aromatic fragments cannot .

Structural Analogs and Comparative Analysis

Several compounds share structural similarities with 2,2-dimethylcyclobutan-1-ol, differing in the size of the ring system, substitution pattern, or functional group arrangement.

Comparison with Related Compounds

CompoundRing SizeKey Structural DifferencesPhysical Property Differences
2,2-Dimethylcyclopentan-1-ol5-memberedLarger ring with reduced strainHigher boiling point, increased conformational flexibility
2,3-Dimethylcyclobutan-1-ol4-memberedDifferent methyl group positionsDifferent stereochemical possibilities
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol4-memberedAdditional aminomethyl substituentIncreased polarity, different solubility profile
2,2-Dimethyl-1-butanolAcyclicOpen-chain structureLower boiling point, different conformational behavior

These structural analogs exhibit different physical and chemical properties, reflecting the impact of ring size, substitution pattern, and functional group arrangement on molecular behavior .

Hazard ClassCategoryHazard StatementPrecautionary Statements
Flammable Liquids3H226: Flammable liquid and vaporP210, P233, P240, P241, P242, P243
Skin Corrosion/Irritation2H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P317, P362+P364
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

These classifications highlight the need for appropriate handling procedures and personal protective equipment when working with this compound .

Recent Research and Future Perspectives

While specific research focusing exclusively on 2,2-dimethylcyclobutan-1-ol is limited in the scientific literature, broader research on cyclobutanol derivatives provides insights into potential future directions for this compound.

Emerging Applications

Recent research suggests several promising areas for the application of cyclobutanol derivatives like 2,2-dimethylcyclobutan-1-ol:

  • Development of three-dimensional fragments for drug discovery, moving beyond traditional flat aromatic systems

  • Exploration of cyclobutane-containing compounds as scaffolds for bioactive molecules

  • Utilization in asymmetric synthesis as chiral building blocks

  • Investigation of their potential in materials science for specialized polymer applications

The unique structural features of 2,2-dimethylcyclobutan-1-ol position it as a compound of interest in these emerging research areas .

Synthetic Methodology Development

Ongoing developments in synthetic methodology continue to expand the accessibility and utility of cyclobutanol derivatives:

  • New approaches to stereoselective synthesis of substituted cyclobutanols

  • Catalytic methods for functionalization of cyclobutane scaffolds

  • One-pot procedures for the preparation of diversely substituted cyclobutanols

  • Flow chemistry applications for safer and more efficient synthesis

These methodological advances can enhance the synthetic accessibility of 2,2-dimethylcyclobutan-1-ol and facilitate its application in various research contexts .

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